Piperazine adipate
Piperazine adipate
Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992)
Piperazine adipate is a piperazinium salt obtained by combining equimolar amounts of piperazine and adipic acid. It has a role as an anthelminthic drug and an antinematodal drug. It contains an adipate(2-) and a piperazinium(2+).
Piperazine adipate is a piperazinium salt obtained by combining equimolar amounts of piperazine and adipic acid. It has a role as an anthelminthic drug and an antinematodal drug. It contains an adipate(2-) and a piperazinium(2+).
Brand Name:
Vulcanchem
CAS No.:
142-88-1
VCID:
VC21191439
InChI:
InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
SMILES:
C1CNCCN1.C(CCC(=O)O)CC(=O)O
Molecular Formula:
C6H10O4.C4H10N2
C10H20N2O4
C10H20N2O4
Molecular Weight:
232.28 g/mol
Piperazine adipate
CAS No.: 142-88-1
Cat. No.: VC21191439
Molecular Formula: C6H10O4.C4H10N2
C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992) Piperazine adipate is a piperazinium salt obtained by combining equimolar amounts of piperazine and adipic acid. It has a role as an anthelminthic drug and an antinematodal drug. It contains an adipate(2-) and a piperazinium(2+). |
|---|---|
| CAS No. | 142-88-1 |
| Molecular Formula | C6H10O4.C4H10N2 C10H20N2O4 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | hexanedioic acid;piperazine |
| Standard InChI | InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
| Standard InChI Key | BVEGEKOBSPXUJS-UHFFFAOYSA-N |
| SMILES | C1CNCCN1.C(CCC(=O)O)CC(=O)O |
| Canonical SMILES | C1CNCCN1.C(CCC(=O)O)CC(=O)O |
| Melting Point | 482 °F approximately with decomposition (NTP, 1992) |
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